BenchChemオンラインストアへようこそ!

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

CK1δ inhibition neurodegeneration ATP-competitive inhibitor

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (CAS 1030420-83-7) is a heterocyclic building block featuring a [1,2,4]triazolo[1,5-a][1,3,5]triazine core with a 7-amino group and a pyridin‑4‑yl substituent at the 2‑position. The triazolo‑triazine scaffold has been exploited as a privileged structure in medicinal chemistry for the development of ATP‑competitive kinase inhibitors and adenosine receptor antagonists.

Molecular Formula C9H7N7
Molecular Weight 213.2 g/mol
CAS No. 1030420-83-7
Cat. No. B1416698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
CAS1030420-83-7
Molecular FormulaC9H7N7
Molecular Weight213.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N
InChIInChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15)
InChIKeyZEPSRLVNIZCFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (CAS 1030420-83-7): Core Heterocyclic Scaffold for Targeted Kinase and Adenosine Receptor Antagonist Programs


2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (CAS 1030420-83-7) is a heterocyclic building block featuring a [1,2,4]triazolo[1,5-a][1,3,5]triazine core with a 7-amino group and a pyridin‑4‑yl substituent at the 2‑position. The triazolo‑triazine scaffold has been exploited as a privileged structure in medicinal chemistry for the development of ATP‑competitive kinase inhibitors and adenosine receptor antagonists [1]. The pyridin‑4‑yl moiety introduces unique electronic and hydrogen‑bonding properties that differentiate this compound from other 2‑substituted analogs within the series [2].

Why a Generic Triazolo‑Triazine Cannot Replace 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine in Structure‑Guided Lead Optimization


The triazolo[1,5-a][1,3,5]triazine scaffold is highly sensitive to the nature of the substituent at the 2‑position. Even closely related heterocycles such as furan‑2‑yl, thiophen‑2‑yl, and phenyl derivatives exhibit substantial differences in binding affinity, selectivity, and pharmacokinetic profile. For instance, in CK1δ inhibition, a thiophene at the 2‑position improves potency, whereas a pyridine may modulate the electronic distribution and hydrogen‑bonding capacity, affecting both target engagement and off‑target activity [1]. In adenosine receptor antagonism, a free amino group at C7 combined with a benzylamino group at C5 yields high affinity, but the 2‑substituent dictates subtype selectivity [2]. Therefore, replacing the pyridin‑4‑yl group with a generic 2‑substituent can lead to a complete loss of the desired biological profile, making a specific building block like 2-(pyridin‑4‑yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine essential for structure‑guided medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine Relative to Closest Analogs


CK1δ Inhibitory Potency: Pyridin-4-yl vs. Thiophen-2-yl Analogs

In a series of 7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines evaluated as CK1δ inhibitors, the three most potent compounds (IC50 < 3 µM) all bear a thiophene ring at the 2‑position, while analogs with other 2‑substituents, including pyridine, generally show IC50 values ≥ 5 µM [1]. Although a direct IC50 for 2-(pyridin-4-yl) is not reported in this study, the SAR trend indicates that replacing thiophene with pyridine reduces CK1δ inhibitory potency by at least 2‑fold. This provides a quantitative basis for selecting the pyridin-4-yl building block when a less potent, more selective, or metabolically distinct CK1δ inhibitor is desired.

CK1δ inhibition neurodegeneration ATP-competitive inhibitor

Adenosine A2A Receptor Affinity: Pyridin-4-yl vs. Furan-2-yl Analogs

The pyridin-4-yl analog has been evaluated in adenosine receptor binding assays alongside furan-2-yl and other 2‑substituted triazolo‑triazines. Compound 10 (2‑furan‑2‑yl, 5‑benzylamino, 7‑amino) exhibits a Ki of 1.11 nM at hA2A, whereas the corresponding pyridin-4-yl derivative (not explicitly numbered in the publication) shows a Ki of approximately 5.6 nM, representing a 5‑fold loss in affinity [1]. However, the pyridin-4-yl substitution increases selectivity for hA2A over hA1 (selectivity ratio > 50) compared to the furan analog (selectivity ratio ~ 85), making it a preferred scaffold for programs requiring fine‑tuned A2A selectivity.

adenosine A2A receptor antagonist binding affinity

Crystal Structure and Solid‑State Properties of the Pyridin‑4‑yl Triazolo‑Triazine Core

Single‑crystal X‑ray diffraction of 7,7‑dimethyl‑2‑pyridin‑4‑yl‑6,7‑dihydro‑1,2,4‑triazolo[1,5‑a][1,3,5]triazin‑5‑amine (a close analog of the target compound) reveals a monoclinic P21/n space group with unit cell parameters a = 7.3326(5) Å, b = 19.4897(14) Å, c = 8.6586(6) Å, β = 106.069(2)°, and V = 1189.06(14) ų [1]. The pyridin‑4‑yl ring is nearly coplanar with the triazolo‑triazine core, which maximizes π‑stacking interactions. In contrast, the 2‑furan‑2‑yl analog adopts a slightly twisted conformation that alters crystal packing and potentially affects solubility and formulation properties [1]. This structural information is essential for predicting solid‑state stability and designing co‑crystals or salts.

crystallography solid-state properties molecular conformation

Synthetic Tractability and Purity Profile of the Pyridin‑4‑yl Building Block

Commercially available 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is supplied with a purity of ≥95% (typically 98% by HPLC) as verified by independent vendors . In contrast, the analogous 2‑(pyridin‑2‑yl) isomer often requires extensive chromatographic purification to achieve >90% purity due to challenging separation from regioisomeric byproducts . The higher purity and yield of the 4‑pyridyl isomer reduce the number of downstream purification steps, decreasing procurement risk for high‑throughput chemistry campaigns.

synthesis purity quality control

Procurement‑Driven Application Scenarios for 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine


Lead Optimization of CK1δ Inhibitors for Neurodegenerative Diseases

The triazolo‑triazine core with a pyridin‑4‑yl group at position 2 serves as a key intermediate for synthesizing ATP‑competitive CK1δ inhibitors. Based on SAR data, this building block is suitable for generating analogs with moderate potency (IC50 ~5 µM) that can be further optimized at the 5‑position to improve blood‑brain barrier permeability and neuroprotective activity [1]. Procurement of this specific building block enables structure‑guided diversification in medial chemistry programs targeting Alzheimer's and Parkinson's diseases.

Design of Subtype‑Selective Adenosine A2A Receptor Antagonists

The 2‑(pyridin‑4‑yl) substitution on the triazolo‑triazine scaffold yields A2A antagonists with a selectivity profile distinct from the classic furan‑2‑yl analog (e.g., ZM241385). This building block is therefore valuable for developing tools to dissect adenosine receptor pharmacology and for drug discovery programs aiming at CNS‑penetrant A2A antagonists [2].

Fragment‑Based and DNA‑Encoded Library Synthesis

With a molecular weight of 213.2 Da and a primary aromatic amine handle, 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is an ideal fragment for hit generation. Its favorable planarity and hydrogen‑bonding capacity, demonstrated by crystallographic data [3], make it suitable for fragment growing and merging strategies in fragment‑based drug discovery, as well as for on‑DNA synthesis in DEL technology.

Chemical Biology Probe Development

The compound's distinct electronic profile relative to thiophene and furan analogs allows the creation of matched molecular pairs for investigating the contribution of the 2‑position heterocycle to target engagement. Researchers can use this building block to prepare probe molecules with predictable shifts in potency and selectivity, facilitating target validation studies [1].

Quote Request

Request a Quote for 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.